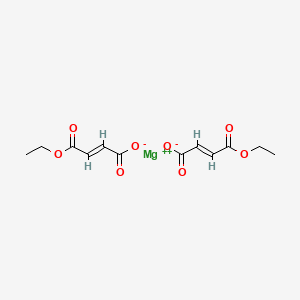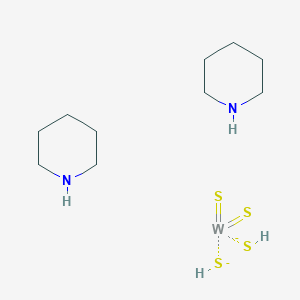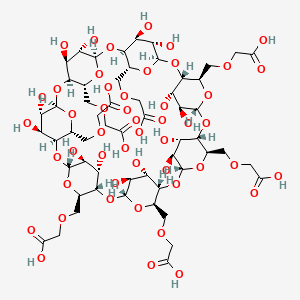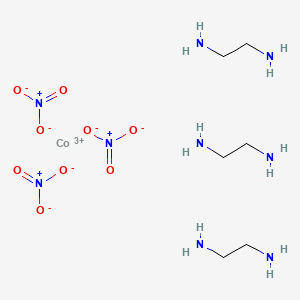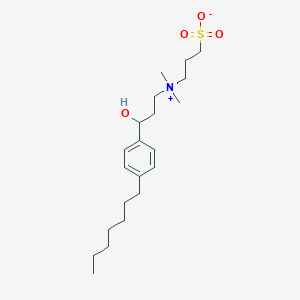![molecular formula C32H30Na2O8S2 B12059282 Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)
Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is a synthetic organic compound known for its unique structural properties. It combines a central 1,2-diphenylethene (stilbene) linkage with two 4,1-phenylene groups, connected by ether bridges and sulfonate groups. This compound is often used in scientific research due to its aggregation-induced emission (AIE) properties, making it valuable for bio-imaging and water-based fluorescent probes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) typically involves the following steps:
Formation of the central 1,2-diphenylethene (stilbene) core: This is achieved through a Wittig reaction between benzaldehyde and a suitable phosphonium ylide.
Attachment of the 4,1-phenylene groups: This step involves a nucleophilic aromatic substitution reaction where the phenylene groups are introduced.
Introduction of the ether bridges: This is done through an etherification reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of sulfonamide or sulfonate ester derivatives.
科学的研究の応用
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and conformational changes.
Biology: Employed in bio-imaging to visualize cellular structures and processes due to its AIE properties.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices .
作用機序
The mechanism of action of Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is primarily based on its AIE properties. When aggregated, the compound exhibits enhanced fluorescence due to restricted intramolecular rotations. This property is exploited in bio-imaging and fluorescent probes to provide high-contrast images. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to specific localization and visualization .
類似化合物との比較
Similar Compounds
Tetraphenylethene (TPE): A parent compound with similar AIE properties but lacks the sulfonate groups.
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate): A derivative with different functional groups attached to the phenylene rings.
Uniqueness
Sodium 3,3’-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) is unique due to its combination of AIE properties and sulfonate groups, which enhance its solubility in water and make it suitable for biological applications. Its structural features allow for versatile modifications, making it a valuable tool in various scientific fields .
特性
分子式 |
C32H30Na2O8S2 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC名 |
disodium;3-[4-[(E)-1,2-diphenyl-2-[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C32H32O8S2.2Na/c33-41(34,35)23-7-21-39-29-17-13-27(14-18-29)31(25-9-3-1-4-10-25)32(26-11-5-2-6-12-26)28-15-19-30(20-16-28)40-22-8-24-42(36,37)38;;/h1-6,9-20H,7-8,21-24H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;; |
InChIキー |
ZIQVFZHFAUZKPD-GLDAUVFXSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])/C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


